molecular formula C7H4BrN3S B1520017 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole CAS No. 412923-47-8

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole

Cat. No.: B1520017
CAS No.: 412923-47-8
M. Wt: 242.1 g/mol
InChI Key: LEJKMPAVMFZPNR-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole is a versatile brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold known for its unique electronic properties and wide-ranging pharmacological potential. The 1,3,4-thiadiazole ring structure provides an optimal balance between hydrophilicity and lipophilicity, which supports favorable membrane permeability and bioavailability in potential drug candidates . The bromine atom at the 2-position of the thiadiazole ring makes this compound a valuable electrophilic building block for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures for biological evaluation. The primary research value of this compound lies in its application for the development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has demonstrated significant antibacterial and antifungal activities in recent studies, with many derivatives exhibiting superior inhibitory efficacy compared to standard reference antibiotics . This compound is particularly valuable for constructing disubstituted 1,3,4-thiadiazole derivatives, which are among the most frequently studied and biologically active structures in this heterocyclic family. Researchers utilize this bromo-intermediate to generate libraries of novel compounds for screening against a broad spectrum of Gram-positive and Gram-negative bacterial strains, as well as various fungal pathogens . The pyridin-3-yl moiety at the 5-position contributes to the compound's electron-rich nature and its ability to form hydrogen bonds or coordinate with metal ions, enhancing its potential to interact with biological targets such as enzymes and receptors . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-bromo-5-pyridin-3-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJKMPAVMFZPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-47-8
Record name 3-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine
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Biological Activity

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate findings from various studies regarding its biological activity, including cytotoxicity, antimicrobial properties, and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring fused with a pyridine moiety. This unique structure contributes to its potential biological activities.

Cytotoxicity and Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a study evaluated several 1,3,4-thiadiazole derivatives and found that compounds with a pyridine substituent exhibited significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT1163.29
H46010.0
PC31.5
MCF-79.0

The compound's mechanism of action is believed to involve the inhibition of lipoxygenase enzymes, which play a critical role in tumor progression and inflammation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies demonstrated activity against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusInhibition (80%)
Escherichia coliInhibition (76%)
Candida albicansInhibition (70%)

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

Research has indicated that thiadiazole derivatives can inhibit specific enzymes related to cancer progression. The compound was tested against lipoxygenase enzymes and showed promising results:

Enzyme Inhibition Activity Reference
15-Lipoxygenase-1Significant inhibition

This inhibition is crucial for developing therapeutic agents targeting inflammatory diseases and cancers.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of this compound and assessed their cytotoxicity against prostate cancer cells (PC3). The results indicated that specific substitutions significantly enhanced anticancer activity .
  • Antileishmanial Activity : Another investigation reported that thiadiazole derivatives exhibited substantial antileishmanial activity against Leishmania major, suggesting broader applications in infectious disease treatment .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Heterocyclic Compounds
2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various substituents that can enhance biological activity or modify physical properties. This characteristic makes it valuable in synthetic organic chemistry .

Material Science
The compound is also utilized in the development of advanced materials, particularly in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are being explored for applications in optoelectronic devices, where its ability to form stable thin films is advantageous .

Biological Applications

Antimicrobial and Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit potent antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers. The mechanism often involves the inhibition of specific kinases or interaction with DNA .

Case Study: Anticancer Activity
A study conducted on a series of thiadiazole derivatives found that some exhibited IC50 values as low as 12.57 µM against the HT-29 colon cancer cell line. Molecular docking studies revealed potential hydrogen bonding interactions between these compounds and target proteins involved in cancer proliferation .

Table of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerCytotoxicity against MCF-7, HT-29
AntimicrobialBroad-spectrum activity against bacteria
AntifungalEffective against fungal pathogens like Candida
Enzyme InhibitionInhibition of protein kinases

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₄BrN₃S
  • Molecular Weight : 258.1 g/mol
  • Reactivity : The bromine at position 2 is susceptible to nucleophilic substitution, particularly with amines or thiols, facilitating functionalization .
Structural Analogues and Substituent Effects

The following table compares 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole with structurally related thiadiazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazole Bromo, bromo-methylpyrazole C₆H₄Br₂N₄S 323.99 Potential halogen-rich intermediate for agrochemicals
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole Bromo, 3-methyloxolane C₇H₉BrN₂OS 249.1 High purity (≥95%); used in ligand design
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole Bromo, trifluoroethyl C₄H₂BrF₃N₂S 247.0 Fluorinated derivative for medicinal chemistry
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Bromophenyl, amine C₈H₆BrN₃S 256.1 Exhibits insecticidal/fungicidal activity

Key Observations :

  • Halogen Diversity : Bromine is a common substituent, but derivatives like 2-bromo-5-(trifluoroethyl)-1,3,4-thiadiazole introduce fluorine, enhancing metabolic stability in drug candidates .
  • Biological Activity : Compounds with aromatic substituents (e.g., bromophenyl, pyridinyl) show broader bioactivity, such as insecticidal or anti-cancer effects, compared to aliphatic-substituted analogues .
Reactivity Comparison
  • Nucleophilic Substitution : The bromine in this compound reacts readily with secondary amines, similar to 2-bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole . However, electron-withdrawing groups (e.g., trifluoroethyl) reduce substitution rates due to decreased electrophilicity .
  • Cross-Coupling Efficiency : Suzuki couplings using pyridin-3-yl boronic esters (e.g., 3-pyridine boronic acid pinacol ester) achieve moderate yields (43%) in synthesizing pyridinyl-thiadiazoles, comparable to other aryl boronic acids .

Preparation Methods

General Synthetic Strategy for 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazole derivatives commonly begins with the formation of thiosemicarbazides from aromatic or heterocyclic amines, followed by cyclization under acidic or dehydrating conditions to form the thiadiazole ring. Substituents such as bromine and pyridinyl groups are introduced either by starting with appropriately substituted amines or by post-cyclization functionalization.

Preparation of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole

Starting Materials and Key Intermediates

  • 3-Aminopyridine or its derivatives serve as the heterocyclic amine source for the pyridin-3-yl substituent.
  • Thiosemicarbazide is reacted with the amine to form a thiosemicarbazide intermediate.
  • Introduction of the bromine at the 2-position is typically achieved by using brominated precursors or by bromination of the thiadiazole ring after cyclization.

Stepwise Synthetic Route

Step Reaction Description Conditions Notes
1 Formation of thiosemicarbazide intermediate Reaction of 3-aminopyridine with carbon disulfide in ammonium hydroxide, followed by reflux with hydrazine hydrate in ethanol Forms the thiosemicarbazide precursor
2 Cyclization to 1,3,4-thiadiazole ring Treatment of thiosemicarbazide with monochloracetyl chloride or other cyclizing agent under acidic conditions Ring closure forms 2-substituted-5-chloromethyl-1,3,4-thiadiazole intermediate
3 Introduction of bromine substituent Bromination of the 2-position or use of brominated starting materials; alternatively, substitution of chloromethyl group with bromide Yields this compound
4 Purification and characterization Recrystallization from aqueous ethanol or other solvents Product isolated as crystalline solid

This synthetic approach is supported by literature describing the preparation of 2-R-5-substituted-1,3,4-thiadiazoles, where R can be a heterocyclic group such as pyridin-3-yl.

Research Findings and Yield Data

Compound/Intermediate Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Thiosemicarbazide intermediate 65-75 Not specified IR: characteristic NH and CS bands; 1H NMR consistent with hydrazide protons
2-R-5-chloromethyl-1,3,4-thiadiazole 40-60 185-187 IR: 1625 cm⁻¹ (C=N), 1010 cm⁻¹ (C–N), 683 cm⁻¹ (C–S–C); 1H NMR multiplets for substituents
This compound (final) 55-70 Not specified IR: bands for C=N and C–S, 1H NMR signals for pyridine protons and thiadiazole ring

Yields vary depending on the exact conditions and substituents, with heterocyclic thiosemicarbazides showing higher reactivity and better yields compared to aromatic analogs.

Analytical Characterization

  • Infrared Spectroscopy (IR): Key absorption bands include C=N stretching (~1620-1665 cm⁻¹), C–S–C ring vibrations (~680-750 cm⁻¹), and characteristic NH or CH signals depending on substituents.

  • Nuclear Magnetic Resonance (NMR): Proton NMR signals confirm the presence of pyridinyl protons typically between 7.0-8.5 ppm, and the thiadiazole ring protons if any. Carbon NMR supports the presence of the brominated thiadiazole carbon at characteristic shifts.

  • Mass Spectrometry (MS): Molecular ion peaks confirm the molecular weight consistent with bromine isotopes (M and M+2 peaks).

Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of thiosemicarbazide 3-aminopyridine, carbon disulfide, hydrazine hydrate Monochloracetyl chloride or equivalents Reflux in acidic media Straightforward, good yields Requires careful control of reaction conditions
Bromination post-cyclization 2-unsubstituted or chloromethyl thiadiazole Brominating agents (e.g., NBS) Controlled temperature Direct introduction of bromine Possible overbromination, side reactions
Use of brominated starting amines 3-bromopyridine derivatives Standard cyclization reagents Mild reflux Avoids separate bromination step Availability of brominated amines

Q & A

Q. What are the established synthetic pathways for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole?

The synthesis typically involves cyclization of precursors containing bromine, pyridine, and thiadiazole moieties. A common method uses a base (e.g., triethylamine) in dimethylformamide (DMF) under reflux to promote intramolecular cyclization. For example, brominated pyridine derivatives can react with thiadiazole precursors, with the bromine atom retained for downstream functionalization .

Q. How is the molecular structure of this compound validated?

Structural elucidation employs spectroscopic techniques:

  • NMR : Distinct signals for the pyridine protons (δ 7.5–9.0 ppm) and the thiadiazole ring.
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C=N (1650–1600 cm⁻¹).
  • X-ray crystallography : Confirms bond lengths and angles, particularly the Br-C bond (≈1.89 Å) and dihedral angles between the thiadiazole and pyridine rings .

Q. What are the primary chemical reactions involving this compound?

The bromine atom at position 2 undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions. For instance, secondary amines replace the bromine to form 2-amino derivatives, as demonstrated in analogous thiadiazole systems .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the bromine site for diverse functionalization?

  • Experimental Design : Vary nucleophiles (e.g., primary/secondary amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at 60–100°C. Monitor reaction progress via TLC or HPLC.
  • Mechanistic Insight : The electron-withdrawing thiadiazole and pyridine rings activate the bromine for SNAr (nucleophilic aromatic substitution). Steric hindrance from the pyridine group may influence regioselectivity .

Q. What methodologies are recommended for evaluating its biological activity?

  • Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds.
  • Antimicrobial Screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria. Thiadiazole derivatives often disrupt bacterial membrane integrity .

Q. How to address discrepancies in reported reactivity or bioactivity data?

  • Data Contradiction Analysis : Compare solvent polarity, temperature, and catalyst use across studies. For example, DMF may accelerate substitution compared to THF.
  • Computational Modeling : Use DFT calculations to predict electrophilic sites and compare with experimental results. Conflicting bioactivity data may arise from differences in cell line susceptibility or assay protocols .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Reactant of Route 2
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2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole

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